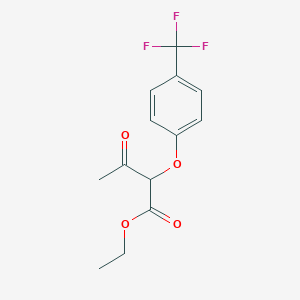

Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate

Beschreibung

BenchChem offers high-quality Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O4/c1-3-19-12(18)11(8(2)17)20-10-6-4-9(5-7-10)13(14,15)16/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYUCOCSYIFYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate. In the absence of direct, experimentally published spectra for this specific molecule, this guide presents a high-fidelity predicted data set. The predictions are grounded in fundamental NMR principles and supported by comparative analysis with structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by offering a detailed interpretation of the expected spectral features, aiding in the structural elucidation and purity assessment of this and related compounds.

Introduction

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate is a multifaceted organic molecule featuring an ethyl acetoacetate core, a phenoxy linker, and a trifluoromethyl-substituted aromatic ring. This combination of functional groups makes it a compound of interest in various chemical and pharmaceutical research areas. The trifluoromethyl group, in particular, is a common moiety in pharmacologically active molecules due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide provides an in-depth exploration of the expected ¹H and ¹³C NMR spectra of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate.

A critical aspect of acetoacetate chemistry is the potential for keto-enol tautomerism. This guide will address the spectral manifestations of both the keto and enol forms, providing a complete picture of the molecule's behavior in solution.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate is expected to exhibit distinct signals for both the keto and enol tautomers. The relative integration of these signals will be dependent on the solvent and temperature of the measurement.

Keto Tautomer

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | 1.25 - 1.35 | triplet | 7.1 | 3H |

| H-b | 4.20 - 4.30 | quartet | 7.1 | 2H |

| H-c | 2.30 - 2.40 | singlet | - | 3H |

| H-d | 5.10 - 5.20 | singlet | - | 1H |

| H-e, H-e' | 7.00 - 7.10 | doublet | 8.8 | 2H |

| H-f, H-f' | 7.60 - 7.70 | doublet | 8.8 | 2H |

Enol Tautomer

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a' | 1.20 - 1.30 | triplet | 7.1 | 3H |

| H-b' | 4.15 - 4.25 | quartet | 7.1 | 2H |

| H-c' | 2.05 - 2.15 | singlet | - | 3H |

| H-g | 12.5 - 13.5 | broad singlet | - | 1H |

| H-e, H-e' | 6.95 - 7.05 | doublet | 8.8 | 2H |

| H-f, H-f' | 7.55 - 7.65 | doublet | 8.8 | 2H |

Interpretation of the Predicted ¹H NMR Spectrum

The interpretation of the predicted ¹H NMR spectrum is based on the analysis of chemical shifts, signal multiplicities, and integration values for each proton in the molecule.

The Ethyl Ester Group (H-a, H-b and H-a', H-b')

The protons of the ethyl ester group are expected to give rise to a characteristic triplet-quartet pattern in both tautomers.[1] The methyl protons (H-a and H-a') are predicted to appear as a triplet around 1.20-1.35 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-b and H-b') are expected to be deshielded by the adjacent oxygen atom, appearing as a quartet around 4.15-4.30 ppm.

The Acetoacetate Backbone (H-c, H-d and H-c', H-g)

In the keto tautomer , the acetyl methyl protons (H-c) are expected to appear as a sharp singlet around 2.30-2.40 ppm. The methine proton (H-d) , situated between two carbonyl groups and adjacent to a phenoxy group, is significantly deshielded and is predicted to be a singlet around 5.10-5.20 ppm.

In the enol tautomer , the vinylic methyl protons (H-c') are expected to be slightly upfield compared to the keto form, appearing as a singlet around 2.05-2.15 ppm. The most characteristic signal of the enol form is the highly deshielded enolic proton (H-g) , which is involved in a strong intramolecular hydrogen bond. This proton is expected to appear as a broad singlet in the range of 12.5-13.5 ppm. The presence of this signal is a definitive indicator of the enol tautomer.

The 4-(Trifluoromethyl)phenoxy Group (H-e, H-f)

The aromatic protons of the 4-(trifluoromethyl)phenoxy group will exhibit a classic AA'BB' system, appearing as two doublets. The protons ortho to the oxygen (H-e, H-e') are expected to be shielded relative to the protons meta to the oxygen and will appear as a doublet around 6.95-7.10 ppm. The protons meta to the oxygen (H-f, H-f') , which are ortho to the electron-withdrawing trifluoromethyl group, will be significantly deshielded and appear as a doublet around 7.55-7.70 ppm. The coupling constant for both doublets is expected to be around 8.8 Hz, which is typical for ortho-coupling in a benzene ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will also show distinct signals for the keto and enol tautomers.

Keto Tautomer

| Assignment | Predicted Chemical Shift (δ, ppm) | Quartet (J_C-F, Hz) |

| C-1 | 13.9 - 14.3 | |

| C-2 | 61.5 - 62.5 | |

| C-3 | 29.5 - 30.5 | |

| C-4 | 202.0 - 203.0 | |

| C-5 | 75.0 - 76.0 | |

| C-6 | 168.0 - 169.0 | |

| C-7 | 160.0 - 161.0 | |

| C-8, C-8' | 115.0 - 116.0 | |

| C-9, C-9' | 127.0 - 128.0 | q, ~33 |

| C-10 | 125.0 - 126.0 | q, ~4 |

| C-11 | 123.0 - 124.0 | q, ~272 |

Enol Tautomer

| Assignment | Predicted Chemical Shift (δ, ppm) | Quartet (J_C-F, Hz) |

| C-1' | 13.8 - 14.2 | |

| C-2' | 60.5 - 61.5 | |

| C-3' | 20.0 - 21.0 | |

| C-4' | 175.0 - 176.0 | |

| C-5' | 95.0 - 96.0 | |

| C-6' | 172.0 - 173.0 | |

| C-7 | 159.5 - 160.5 | |

| C-8, C-8' | 115.5 - 116.5 | |

| C-9, C-9' | 127.0 - 128.0 | q, ~33 |

| C-10 | 124.5 - 125.5 | q, ~4 |

| C-11 | 123.0 - 124.0 | q, ~272 |

Interpretation of the Predicted ¹³C NMR Spectrum

The broad chemical shift range of ¹³C NMR allows for the clear resolution of all carbon atoms in the molecule.

The Ethyl Ester Group (C-1, C-2 and C-1', C-2')

The methyl carbon (C-1 and C-1') is expected at a typical upfield position around 14 ppm. The methylene carbon (C-2 and C-2') , being attached to an oxygen, will be further downfield, around 61-62 ppm.

The Acetoacetate Backbone (C-3 to C-6)

In the keto tautomer , the two carbonyl carbons are the most downfield signals. The ketone carbonyl (C-4) is predicted to be around 202-203 ppm, while the ester carbonyl (C-6) will be at a slightly more shielded position, around 168-169 ppm. The acetyl methyl carbon (C-3) will be around 30 ppm, and the methine carbon (C-5) , bonded to an oxygen, is expected around 75-76 ppm.

In the enol tautomer , the chemical shifts of the acetoacetate backbone carbons change significantly. The two sp² carbons of the enol, C-4' and C-5' , are predicted to be around 175-176 ppm and 95-96 ppm, respectively. The ester carbonyl (C-6') will be around 172-173 ppm, and the vinylic methyl carbon (C-3') will be upfield at around 20-21 ppm.

The 4-(Trifluoromethyl)phenoxy Group (C-7 to C-11)

The aromatic carbons will appear in the 115-161 ppm region. The ipso-carbon attached to the oxygen (C-7) is the most deshielded of the aromatic carbons, predicted around 160 ppm. The carbons ortho to the oxygen (C-8, C-8') will be around 115-116 ppm. The carbons meta to the oxygen (C-9, C-9') will be around 127-128 ppm and will show coupling to the fluorine atoms of the trifluoromethyl group, appearing as a quartet with a coupling constant of approximately 33 Hz. The ipso-carbon attached to the trifluoromethyl group (C-10) is predicted to be around 125 ppm and will also appear as a quartet, but with a smaller coupling constant of about 4 Hz. The trifluoromethyl carbon (C-11) itself will be a quartet with a large C-F coupling constant of around 272 Hz.

Experimental Protocols

To obtain high-quality NMR spectra for Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate, the following experimental protocol is recommended:

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

-

Solvent: CDCl₃ is a good starting point. The choice of solvent can influence the keto-enol equilibrium.

-

Temperature: Room temperature (e.g., 298 K).

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral width: ~16 ppm

-

Number of scans: 8-16 (adjust for desired signal-to-noise)

-

Relaxation delay (d1): 1-5 s

-

-

Processing:

-

Apply a line broadening (LB) of 0.3 Hz.

-

Manually phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all signals.

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral width: ~220 ppm

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay (d1): 2-5 s.

-

-

Processing:

-

Apply a line broadening (LB) of 1-2 Hz.

-

Manually phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Visualization of Molecular Structure and Tautomerism

Caption: Keto-enol tautomerism of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR spectral analysis of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate. By dissecting the molecule into its constituent functional groups and drawing parallels with known compounds, a reliable set of spectral data has been generated. This information will be invaluable for any researcher working with this compound, facilitating its identification, purity assessment, and further chemical manipulations. The discussion of keto-enol tautomerism highlights a key structural feature that must be considered during spectral interpretation. The provided experimental protocols offer a starting point for acquiring high-quality NMR data.

References

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry analysis of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate (ETPA), a key intermediate in pharmaceutical and chemical synthesis. Recognizing the criticality of precise and reliable analytical methods in drug development, this document details optimized protocols for structural elucidation and quantification. We delve into the rationale behind selecting appropriate ionization techniques and mass analyzers, present a detailed examination of ETPA's fragmentation behavior under collision-induced dissociation, and offer a step-by-step guide for developing a robust LC-MS/MS quantification method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish authoritative and reproducible analytical workflows for ETPA and structurally related molecules.

Introduction

Chemical Identity and Properties of ETPA

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate (ETPA) is a β-keto ester derivative with significant applications as a versatile building block in organic synthesis.[1] Its structure, characterized by an ethyl acetoacetate core linked to a trifluoromethyl-substituted phenoxy group via an ether bond, presents unique analytical challenges and opportunities.

-

Chemical Formula: C₁₃H₁₃F₃O₄

-

Molecular Weight: 290.24 g/mol

-

Structure:

Significance in Pharmaceutical and Chemical Synthesis

The structural motifs within ETPA make it a valuable precursor in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common bioisostere used to enhance metabolic stability and binding affinity of drug candidates. Therefore, accurate characterization and quantification of ETPA are paramount for ensuring the quality and purity of downstream products in the drug development pipeline.[2]

The Role of Mass Spectrometry in Quality Control and Research

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of small molecules like ETPA throughout the drug development process.[3] It offers unparalleled sensitivity and selectivity for:

-

Identity Confirmation: Verifying the structure of synthesized intermediates.

-

Purity Assessment: Detecting and identifying process-related impurities.

-

Quantitative Analysis: Measuring the concentration of the compound in various matrices, from reaction mixtures to biological fluids in pharmacokinetic studies.[4]

Sample Preparation for Mass Spectrometry Analysis

Solvent Selection and Sample Solubility

ETPA is readily soluble in common reversed-phase organic solvents.

-

Recommended Solvents: Acetonitrile (ACN) and Methanol (MeOH) are excellent choices for preparing stock solutions and working standards.

-

Rationale: These solvents are compatible with typical reversed-phase chromatography and promote efficient ionization in electrospray sources.[5] Using high-purity, LC-MS grade solvents is crucial to minimize background noise and the formation of unwanted adducts.[5]

Concentration and Dilution Strategies

-

Stock Solution: Prepare a stock solution at a concentration of 1 mg/mL in ACN or MeOH.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition (e.g., 50:50 ACN:Water) to create working standards for infusion and calibration curves.

-

Causality: Starting with an appropriate concentration is key to avoiding detector saturation and non-linear responses. For high-sensitivity instruments, initial infusion concentrations in the range of 100-1000 ng/mL are typically sufficient.[6]

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Ionization Source Selection: ESI vs. APCI

3.1.1 Electrospray Ionization (ESI): The Preferred Method

Electrospray ionization (ESI) is the recommended technique for ETPA. The molecule's structure contains multiple polar functional groups (two carbonyls and an ether oxygen) that are readily protonated in the positive ion mode.

-

Mechanism: ESI is a soft ionization technique that transfers pre-formed ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[7]

-

Expected Adducts: The primary ion observed will be the protonated molecule, [M+H]⁺. Depending on solvent purity and mobile phase additives, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are also common.[5] Their presence can be minimized by using high-purity solvents and plastic vials.[5]

3.1.2 Atmospheric Pressure Chemical Ionization (APCI)

APCI can be considered a secondary option if ESI yields a poor response. It is generally more suitable for less polar compounds but can be effective for a broad range of molecules.

Mass Analyzer Configuration: Q-TOF vs. Orbitrap

For definitive structural confirmation, high-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are essential.[2] They provide accurate mass measurements, enabling the determination of the elemental composition.

-

Accurate Mass Data: The ability to measure mass-to-charge ratios (m/z) with high precision (typically < 5 ppm error) allows for the unambiguous calculation of the elemental formula, confirming the identity of ETPA.

-

Isotopic Pattern Analysis: HRMS can resolve the isotopic distribution of the molecule, which must match the theoretical pattern for C₁₃H₁₃F₃O₄.

Interpreting the Full Scan Mass Spectrum of ETPA

A full scan HRMS spectrum in positive ESI mode is expected to show a prominent peak for the protonated molecule.

Table 1: Expected Ions of ETPA in High-Resolution Mass Spectrometry

| Ion Species | Chemical Formula | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | [C₁₃H₁₄F₃O₄]⁺ | 291.0844 |

| [M+Na]⁺ | [C₁₃H₁₃F₃NaO₄]⁺ | 313.0663 |

| [M+K]⁺ | [C₁₃H₁₃F₃KO₄]⁺ | 329.0403 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Principles of Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by fragmenting the isolated precursor ion (e.g., [M+H]⁺ at m/z 291.08) and analyzing the resulting product ions.[8] This process, known as collision-induced dissociation (CID), involves accelerating the precursor ion and colliding it with an inert gas (e.g., nitrogen or argon), causing it to break apart at its weakest chemical bonds.[9]

Proposed Fragmentation Pathway of ETPA

The fragmentation of ETPA is predictable and driven by its functional groups. The β-keto ester and phenoxy ether linkages are the most probable sites of cleavage.[10]

Caption: Proposed CID Fragmentation Pathway of [M+H]⁺ of ETPA.

Key Fragment Ions and Their Structural Significance

The analysis of the product ion spectrum provides a structural fingerprint of the molecule.

Table 2: Major Product Ions of ETPA and Their Proposed Structures

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 291.08 | 245.04 | C₂H₅OH (Ethanol) | [ETPA - Ethanol]⁺ |

| 291.08 | 161.02 | C₆H₈O₃ (Ethyl acetoacetate core) | [4-(Trifluoromethyl)phenol]⁺ fragment |

| 291.08 | 129.05 | C₇H₅F₃O (Trifluoromethylphenoxy) | [Ethyl acetoacetate]⁺ fragment |

| 161.02 | 145.03 | CO (Carbon Monoxide) | [Trifluoromethylbenzene]⁺ fragment |

Step-by-Step Protocol: Acquiring MS/MS Data

-

Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.[5]

-

Infusion: Directly infuse a 500 ng/mL solution of ETPA in 50:50 ACN:Water with 0.1% formic acid into the ESI source.

-

Full Scan Acquisition: Acquire a full scan (MS1) spectrum to confirm the presence and isolation window for the [M+H]⁺ ion at m/z 291.08.

-

Product Ion Scan: Set up a product ion scan (MS2) experiment. Select m/z 291.08 as the precursor ion.

-

Collision Energy Optimization: Ramp the collision energy (e.g., from 10 to 40 eV) to find the optimal energy that produces a rich spectrum of fragment ions. Start with a nominal value of 20-25 eV.

-

Data Analysis: Analyze the resulting spectrum to identify the key fragment ions as detailed in Table 2.

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Principle of Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)

For accurate quantification, LC-MS/MS operating in MRM mode is the gold standard. This technique involves using a triple quadrupole (QqQ) mass spectrometer to monitor specific precursor-to-product ion transitions. This is a highly selective and sensitive method that filters out background noise, making it ideal for complex matrices.[11]

Step-by-Step Protocol: LC-MS/MS Method Development for ETPA Quantification

-

Transition Optimization:

-

Infuse the ETPA standard and acquire a product ion scan as described in section 4.4.

-

Select at least two specific and intense fragment ions for the MRM transitions. The most intense transition should be used for quantification (quantifier), and the second most intense for confirmation (qualifier).

-

Recommended Transitions for ETPA:

-

Quantifier: 291.1 → 161.0

-

Qualifier: 291.1 → 129.1

-

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is a suitable starting point.[11]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Rationale: Formic acid aids in the protonation of the analyte, enhancing the ESI+ signal.[5]

-

Gradient: Develop a gradient elution to ensure a sharp, symmetrical peak shape and adequate separation from any matrix components. Start with a shallow gradient and optimize as needed.

-

-

MS Parameter Optimization:

-

Optimize source-dependent parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the signal for the selected MRM transitions.[5]

-

-

Calibration Curve and Linearity:

-

Prepare a series of calibration standards by spiking known amounts of ETPA into the relevant blank matrix.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Assess the linearity of the method over the desired concentration range. A coefficient of determination (R²) > 0.99 is typically required.[11]

-

Table 3: Example LC-MS/MS Parameters for ETPA Quantification

| Parameter | Recommended Setting |

| LC System | |

| Column | C18, 100 x 2.1 mm, 1.9 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| MS System | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 120 °C |

| Desolvation Temp. | 350 °C |

| MRM Transition 1 | 291.1 → 161.0 (Quantifier) |

| MRM Transition 2 | 291.1 → 129.1 (Qualifier) |

Troubleshooting Common Issues

-

Poor Ionization/Low Sensitivity:

-

In-source Fragmentation:

-

Cause: High cone/orifice voltage or harsh source conditions can cause the molecule to fragment before entering the mass analyzer.[7][8] This can be mistaken for impurities.

-

Solution: Reduce the cone/declustering potential. Perform an experiment where this voltage is ramped to see its effect on the relative abundance of the precursor and potential fragment ions. A clean ion source can also mitigate this issue.[13]

-

-

Matrix Effects in Quantitative Analysis:

-

Cause: Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of ETPA, leading to inaccurate quantification.[14][15]

-

Solution: Improve chromatographic separation to move the ETPA peak away from interfering matrix components.[16] Enhance sample preparation with techniques like solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[17]

-

Conclusion

The mass spectrometric analysis of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate is a robust and reliable process when approached systematically. By leveraging high-resolution mass spectrometry for structural confirmation and developing a highly selective LC-MS/MS method for quantification, researchers can generate data of the highest quality and integrity. The protocols and insights provided in this guide serve as a validated starting point for the analysis of ETPA, empowering drug development professionals to ensure the quality and consistency of their work.

References

- PubChem. Ethyl Acetoacetate. National Center for Biotechnology Information. [Link]

- Han, X., & Cheng, H. (2010). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry. [Link]

- ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

- Drug Discovery World (DDW). (2016). Application of LCMS in small-molecule drug development. [Link]

- Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]

- Yuan, J., & Doucette, A. A. (2014). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. [Link]

- Element Lab Solutions. (2021). 10 Tips for Electrospray Ionisation LC-MS. [Link]

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]/01%3A_Structure_and_Bonding/1.13%3A_Mass_Spectrometry_-_Fragmentation_Patterns)

- BioAgilytix. (2021). LC/MS Applications in Drug Development. [Link]

- Li, W., & Tse, F. L. (2013). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

- Vanderhaeghe, H., & Claes, P. J. (1974). Mass Spectra of β-Keto Esters. Journal of Pharmaceutical Sciences. [Link]

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

- PubChem. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. [Link]

- Li, Y., et al. (2022). Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters. [Link]

- Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. [Link]

- Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science. [Link]

- NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]

- Journal of Materials and Environmental Science. (2022). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]

- Al-Shehri, M. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Pharmaceutical Chemistry Journal. [Link]

- Preindl, K., et al. (2022). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis. Molecules. [Link]

- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

- LCGC International. (2023). Updates in Small Molecule Pharmaceutical Development. [Link]

- The Good Scents Company. ethyl 2-ethyl acetoacetate. [Link]

- Wikipedia. Fragmentation (mass spectrometry). [Link])

- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

- Doc Brown's Chemistry. mass spectrum of ethyl ethanoate. [Link]

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- Welch Materials, Inc. (2023). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

- Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. [Link]

- Chromatography Forum. (2015). ESI ionization: How to avoid in-source fragmentation. [Link]

- YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. [Link]

- Wikipedia. Ethyl acetoacetate. [Link]

- eGyanKosh. (2021). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination? [Link]

- The Good Scents Company. ethyl acetoacetate. [Link]

- YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bioagilytix.com [bioagilytix.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. gmi-inc.com [gmi-inc.com]

- 7. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-source fragmentation [jeolusa.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]

- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. nebiolab.com [nebiolab.com]

- 17. welch-us.com [welch-us.com]

The Strategic Role of the Trifluoromethyl Group in the Design of Phenoxyacetoacetate Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of the trifluoromethyl (CF3) group is an indispensable tool in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group, specifically within the context of the phenoxyacetoacetate scaffold. We will explore the causal physicochemical changes, their impact on ADME properties, and the resulting modulation of biological activity. This guide synthesizes field-proven insights with detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of trifluoromethylation.

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with approximately 20% of all marketed drugs featuring at least one fluorine atom.[2] Among these, the trifluoromethyl (-CF3) group is particularly prominent due to its unique combination of high electronegativity, metabolic stability, and lipophilicity.[3][4] Unlike a simple methyl group, the CF3 group acts as a strong electron-withdrawing substituent and is significantly larger, allowing it to serve as a bioisosteric replacement for groups like chlorine or methyl to fine-tune a molecule's properties.[3][5] When applied to a versatile scaffold like phenoxyacetoacetate, the CF3 group can unlock significant therapeutic potential.

Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group into the phenoxyacetoacetate scaffold instigates a cascade of changes in its fundamental physicochemical properties. Understanding these shifts is critical to predicting the subsequent effects on biological behavior.

Enhanced Metabolic Stability

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1][3][4] By replacing a metabolically labile hydrogen or methyl group on the phenyl ring of a phenoxyacetoacetate derivative, medicinal chemists can effectively block common oxidative metabolic pathways, leading to a longer in vivo half-life and a more predictable pharmacokinetic profile.[1][2]

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[1][4] Its incorporation onto the phenoxyacetoacetate ring will significantly increase the overall lipophilicity (LogP) of the molecule. This property is crucial for enhancing a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its absorption and distribution.[1][3] This increased lipophilicity facilitates efficient brain penetration, a strategy successfully employed in the design of the antidepressant fluoxetine, which contains a 4-(trifluoromethyl)phenoxy moiety.[3]

Altered Acidity (pKa)

The strong electron-withdrawing nature of the CF3 group significantly impacts the pKa of nearby acidic or basic functional groups.[1][5] When placed on the phenyl ring of a phenoxyacetoacetate, the CF3 group's inductive effect will increase the acidity of the terminal carboxylic acid. This modulation of pKa is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins through hydrogen bonding.[1]

Logical Framework: From Physicochemical Properties to Therapeutic Benefit

The following diagram illustrates the causal relationships between the core properties of the trifluoromethyl group and its ultimate impact on a drug candidate's profile.

Caption: Causal flow from core CF3 properties to drug development outcomes.

Data Presentation: Quantitative Effects of Trifluoromethylation

The following table summarizes the predictable quantitative impact of adding a trifluoromethyl group to a simple aromatic core, demonstrating the principles that apply to the phenoxyacetoacetate scaffold.

| Compound Pair | Modification | LogP | pKa (of analogous acid) | Key Outcome | Reference |

| Toluene vs. Benzotrifluoride | H → CF3 | 2.73 → 3.16 | N/A | Increased Lipophilicity | [1] |

| Benzoic Acid vs. 4-(Trifluoromethyl)benzoic Acid | H → CF3 | 1.87 → 2.91 | 4.20 → 3.77 | Increased Lipophilicity & Acidity | [1][5] |

| Aniline vs. 4-(Trifluoromethyl)aniline | H → CF3 | 0.90 → 2.45 | 4.63 → 3.51 | Increased Lipophilicity, Decreased Basicity | [1][5] |

Pharmacodynamic Consequences: Enhancing Target Interaction

The CF3 group is not merely a passive stability enhancer; it actively participates in and improves interactions within a protein's binding pocket.

-

Increased Binding Affinity: The steric bulk of the CF3 group, which is larger than a methyl group, can promote favorable van der Waals interactions.[1] Furthermore, its unique electronic distribution can engage in non-covalent interactions like dipole-dipole and halogen bonding with amino acid residues.[1]

-

Improved Potency and Selectivity: In drugs like the DPP-4 inhibitor Gemigliptin, the CF3 group forms key interactions within the S2 subsite of the enzyme, which significantly enhances the drug's potency and selectivity compared to its competitors.[6] A similar principle can be applied to phenoxyacetoacetate derivatives to optimize their interaction with a specific biological target.

Experimental Protocols and Synthetic Strategy

To translate theory into practice, robust and verifiable experimental methods are required. The following protocols provide a framework for the synthesis and evaluation of trifluoromethylated phenoxyacetoacetate derivatives.

Experimental Workflow: Copper-Catalyzed Trifluoromethylation

Introducing the CF3 group onto the aromatic ring of a phenoxyacetoacetate precursor is a key synthetic challenge. Copper-catalyzed methods are a common and effective approach.

Caption: A typical workflow for copper-catalyzed trifluoromethylation.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol provides a self-validating system to quantify the enhancement in metabolic stability conferred by the CF3 group.

Objective: To determine the rate of metabolism of a trifluoromethylated phenoxyacetoacetate derivative compared to its non-fluorinated analog.

Materials:

-

Test Compounds (CF3-derivative and non-fluorinated analog), 10 mM in DMSO

-

Human Liver Microsomes (HLM), 20 mg/mL stock

-

NADPH regenerating system (e.g., GOLDPak™)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Positive Control (e.g., Testosterone, 10 mM in DMSO)

-

Acetonitrile with Internal Standard (e.g., Tolbutamide)

-

96-well plates, LC-MS/MS system

Methodology:

-

Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation Plate Setup:

-

In a 96-well plate, add 93 µL of the 1 mg/mL HLM working solution to each well.

-

Add 1 µL of the 10 mM test compound or positive control stock to the respective wells to achieve a final substrate concentration of 100 µM.

-

Self-Validation Control: Prepare parallel wells for a T=0 min time point and a "No NADPH" negative control. For the negative control, add buffer instead of the NADPH system.

-

-

Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 6 µL of the prepared NADPH system to all wells except the T=0 and "No NADPH" wells.

-

Time Points:

-

Immediately after adding NADPH to the other wells, stop the reaction in the T=0 wells by adding 150 µL of ice-cold acetonitrile with internal standard. This is your 100% reference point.

-

Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 min), stop the reaction in the respective wells by adding 150 µL of the acetonitrile solution.

-

-

Sample Processing: Once all time points are collected, seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

-

Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (T½) is calculated as 0.693/k. A significantly longer T½ for the CF3-derivative compared to its analog validates the enhanced metabolic stability.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group that offers a multitude of benefits for the design of phenoxyacetoacetate derivatives.[1] Its ability to concurrently enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[1] The quantitative data and detailed protocols provided in this guide aim to equip researchers with the necessary knowledge to effectively design, synthesize, and evaluate trifluoromethylated molecules in their drug discovery efforts. As our understanding of the intricate interactions of the CF3 group continues to grow, so too will its importance in the development of novel and more effective therapeutics.[1]

References

-

Al-Karmalawy, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Giménez, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Giménez, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Al-Karmalawy, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

-

Giménez, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Iovine, V., et al. (2021). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Versatile Synthesis of Heterocyclic Scaffolds from Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of medicinally relevant heterocyclic compounds utilizing Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate as a key building block. The presence of the trifluoromethylphenoxy moiety makes this β-ketoester an attractive starting material for introducing fluorine, a critical element in modern drug design for modulating metabolic stability and binding affinity. We present detailed, field-tested protocols for the synthesis of three major classes of heterocycles: pyrazoles, pyrimidines, and coumarins. Each section elucidates the underlying reaction mechanisms, explains the rationale behind procedural choices, and provides robust, step-by-step instructions suitable for researchers in medicinal chemistry and process development.

Introduction: The Strategic Value of the Starting Material

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate is a highly functionalized β-ketoester. Its structure contains multiple reactive sites, making it an exceptionally versatile precursor for a variety of cyclization reactions. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group but with profoundly different electronic properties. Its inclusion in drug candidates can significantly enhance properties such as metabolic stability, lipophilicity, and binding interactions with target proteins. This guide focuses on leveraging the inherent reactivity of this starting material to construct core heterocyclic frameworks that are prevalent in numerous therapeutic agents.

Synthesis of 3-Substituted Pyrazole Derivatives

The Knorr pyrazole synthesis and related cyclocondensations are among the most reliable methods for forming the pyrazole ring. The reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The choice of hydrazine (unsubstituted, alkyl, or aryl) allows for direct and efficient diversification at the N1 position of the resulting pyrazole, a key vector for structure-activity relationship (SAR) studies.

Mechanistic Rationale

The reaction proceeds via an initial condensation between one of the carbonyl groups of the β-ketoester and the hydrazine, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Using an acidic catalyst, such as acetic acid, protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

Protocol 2.2.1: Synthesis of Ethyl 5-((4-(trifluoromethyl)phenoxy)methyl)-1-phenyl-1H-pyrazole-4-carboxylate

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate (2.92 g, 10 mmol).

-

Solvent Addition: Add 30 mL of glacial acetic acid. The acetic acid serves as both the solvent and an acid catalyst to facilitate the condensation.

-

Reactant Addition: Add phenylhydrazine (1.08 g, 10 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 150 mL of ice-cold water while stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 30 mL) to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure pyrazole product as a crystalline solid. Dry the product under vacuum.

Versatility and Scope

This protocol is robust and can be adapted for various hydrazine derivatives to generate a library of N1-substituted pyrazoles.

| Reactant (R-NHNH₂) | Expected Product Name |

| Hydrazine Hydrate | Ethyl 5-((4-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-4-carboxylate |

| Methylhydrazine | Ethyl 1-methyl-5-((4-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-4-carboxylate |

| 4-Chlorophenylhydrazine | Ethyl 1-(4-chlorophenyl)-5-((4-(trifluoromethyl)phenoxy)methyl)-1H-pyrazole-4-carboxylate |

Synthesis of 4-Substituted Pyrimidine Derivatives

Pyrimidines are a cornerstone of medicinal chemistry, famously forming the backbone of nucleobases in DNA and RNA.[1] The Biginelli reaction is a classic multicomponent reaction that provides efficient access to dihydropyrimidinones, which can be oxidized to pyrimidines.[2] A more direct approach involves the condensation of the β-ketoester with an amidine derivative.

Mechanistic Rationale

The synthesis involves the reaction of the β-ketoester with a suitable N-C-N building block, such as acetamidine. The more nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the ketoester, followed by cyclization and dehydration to form the pyrimidine ring. The choice of base is critical; a non-nucleophilic base like sodium ethoxide is used to deprotonate the active methylene group of the ketoester, facilitating the initial condensation.

Caption: Mechanism of the Pechmann Condensation.

Detailed Experimental Protocol

Protocol 4.2.1: Synthesis of 7-Hydroxy-4-((4-(trifluoromethyl)phenoxy)methyl)-2H-chromen-2-one

-

Reagent Setup: In a 50 mL round-bottom flask, add resorcinol (1.10 g, 10 mmol) and Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate (2.92 g, 10 mmol).

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add 10 mL of concentrated sulfuric acid with stirring. The mixture will become a thick, viscous slurry.

-

Reaction: Allow the flask to warm to room temperature and stir for 12 hours. The mixture will often solidify. Progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by TLC.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. Stir until the ice has melted. The product will precipitate out of the aqueous solution.

-

Isolation: Collect the solid by vacuum filtration and wash extensively with cold water until the filtrate is neutral to pH paper.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure coumarin derivative.

Versatility and Scope

The reaction is generally high-yielding with electron-rich phenols.

| Phenol Reactant | Expected Product Name |

| Phloroglucinol | 5,7-Dihydroxy-4-((4-(trifluoromethyl)phenoxy)methyl)-2H-chromen-2-one |

| m-Cresol | 7-Methyl-4-((4-(trifluoromethyl)phenoxy)methyl)-2H-chromen-2-one |

| Naphth-1-ol | 4-((4-(Trifluoromethyl)phenoxy)methyl)benzo[h]chromen-2-one |

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive and an oxidizing agent. Handle with extreme care.

-

Hydrazine derivatives are toxic and potential carcinogens. Handle with appropriate caution.

-

Sodium metal reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

Conclusion

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate serves as a powerful and adaptable starting material for the synthesis of diverse, fluorinated heterocyclic compounds. The protocols outlined in this guide for preparing pyrazoles, pyrimidines, and coumarins are robust, scalable, and employ common laboratory reagents and techniques. By leveraging these synthetic routes, researchers can efficiently generate libraries of novel compounds for screening in drug discovery programs, accelerating the development of new therapeutic agents.

References

-

Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. (n.d.). Arkat USA. [Link]

-

Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. (2004). Bioorganic & Medicinal Chemistry. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Product Class 12: Pyrimidines. (n.d.). Thieme Connect. [Link]

-

Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. (2023). Journal of Synthetic Chemistry. [Link]

-

Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. [Link]

-

An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Indian Journal of Heterocyclic Chemistry. [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. [Link]

-

A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). National Center for Biotechnology Information. [Link]

-

One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. (2013). Growing Science. [Link]

-

REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. (n.d.). JETIR. [Link]

Sources

Application Notes & Protocols: The Utility of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate in Modern Agrochemical Synthesis

Abstract

The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern agrochemical design. This moiety can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, leading to more potent and effective active ingredients.[1][2] Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate is a highly versatile synthetic intermediate, combining the beneficial properties of the trifluoromethylphenoxy group with the reactive potential of a β-ketoester. This guide provides an in-depth exploration of its synthesis and its application as a key building block in the development of novel agrochemicals, offering detailed, field-proven protocols for researchers in crop protection and drug development.

The Scientific Rationale: Why This Intermediate is Significant

The molecular architecture of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate offers a unique convergence of functionalities that are highly prized in agrochemical synthesis:

-

The 4-(Trifluoromethyl)phenoxy Moiety: This group is a bioisostere for other lipophilic groups but with distinct electronic properties. The strong electron-withdrawing nature of the CF₃ group enhances the acidity of the phenolic proton, facilitating its synthesis via etherification. In the final agrochemical, this group can improve transport across biological membranes and increase resistance to oxidative metabolism in the target pest or plant, prolonging the compound's bioactivity.[2]

-

The β-Ketoester System: This functionality is a linchpin for a vast array of synthetic transformations. The acidic α-proton between the two carbonyl groups is readily removed, generating a nucleophilic enolate. Furthermore, the two distinct carbonyl groups provide sites for selective reactions, most notably cyclocondensation reactions with binucleophiles like hydrazines, ureas, or amidines to form a wide variety of heterocyclic scaffolds.[3] Many successful herbicides and fungicides are built upon such heterocyclic cores.[4][5]

This combination makes the title compound an ideal starting point for constructing complex molecules with desirable agrochemical properties.

Synthesis Protocol: Preparation of the Core Intermediate

The synthesis of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate is most logically achieved via a two-step sequence involving a Williamson ether synthesis followed by a Claisen-type acylation. This approach ensures high yields and purity.

Workflow for Intermediate Synthesis

Sources

- 1. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Derivatization of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate for Bioassays

Introduction

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate is a versatile scaffold in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, often enhances metabolic stability and binding affinity of molecules to biological targets. The core structure, a β-keto ester, presents multiple reactive sites that allow for a diverse range of chemical modifications. This application note provides a comprehensive guide to the derivatization of this key starting material, offering detailed protocols for synthesizing novel compounds and evaluating their biological activity. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate compound libraries for structure-activity relationship (SAR) studies.

The inherent reactivity of the acetoacetate moiety, particularly the active methylene group flanked by two carbonyls, makes it an excellent substrate for a variety of classical organic reactions. This guide will focus on three such transformations: the Knoevenagel condensation, the Hantzsch pyridine synthesis, and the Japp-Klingemann reaction. Each of these reactions provides a gateway to a distinct class of heterocyclic compounds with proven or potential therapeutic applications. For instance, phenoxyacetic acid derivatives have been explored for a range of biological activities, and understanding how structural modifications influence this activity is crucial for rational drug design.[1]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations for designing and executing these synthetic transformations and subsequent bioassays.

Chemical Principles of Derivatization

The derivatization strategies for ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate hinge on the reactivity of the β-keto ester functional group. This moiety exists in equilibrium between its keto and enol tautomers. The presence of the adjacent ester and the α-phenoxy group influences the electron distribution and steric accessibility of the reactive centers.

The primary sites for derivatization are:

-

The Active Methylene Group (C2): The protons on the carbon between the two carbonyl groups are acidic and can be readily removed by a base to form a stabilized enolate. This nucleophilic enolate is central to reactions like the Knoevenagel condensation and alkylations.[2]

-

The Ketone Carbonyl (C3): This electrophilic center can be attacked by nucleophiles, a key step in cyclization reactions such as the Hantzsch pyridine synthesis.

-

The Ester Group: The ester can be hydrolyzed, transesterified, or converted to an amide to introduce further diversity.

The choice of reaction conditions, including the base, solvent, and temperature, is critical for controlling the regioselectivity and achieving high yields of the desired products.

Derivatization Strategies Overview

Caption: Workflow for derivatization and bioassay evaluation.

Experimental Protocols

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is typically catalyzed by a weak base.[3][4]

Rationale: This reaction introduces a new carbon-carbon double bond, extending the conjugation of the system and providing a scaffold for further modification or for direct biological evaluation. The α,β-unsaturated system is a Michael acceptor and can interact with biological nucleophiles.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate (1 equivalent) and an aromatic aldehyde (1 equivalent) in toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) and a catalytic amount of acetic acid (0.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Reactant (Aldehyde) | Product | Yield (%) |

| Benzaldehyde | Ethyl 2-benzylidene-2-(4-(trifluoromethyl)phenoxy)acetoacetate | 85 |

| 4-Chlorobenzaldehyde | Ethyl 2-(4-chlorobenzylidene)-2-(4-(trifluoromethyl)phenoxy)acetoacetate | 88 |

| 4-Methoxybenzaldehyde | Ethyl 2-(4-methoxybenzylidene)-2-(4-(trifluoromethyl)phenoxy)acetoacetate | 82 |

Protocol 2: Hantzsch Pyridine Synthesis for the Generation of 1,4-Dihydropyridine Derivatives

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[5][6]

Rationale: 1,4-Dihydropyridines are a well-known class of L-type calcium channel blockers used in the treatment of hypertension.[5][6] This synthesis allows for the rapid construction of a complex heterocyclic core with multiple points of diversity.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

-

Reaction Execution: Heat the mixture to reflux with stirring.[5] Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials.[5] If necessary, recrystallize the product from ethanol or purify by column chromatography.

-

Characterization: Confirm the structure of the 1,4-dihydropyridine derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

| Reactant (Aldehyde) | Product | Yield (%) |

| 2-Nitrobenzaldehyde | Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivative | 75 |

| 3-Hydroxybenzaldehyde | Diethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivative | 78 |

| Thiophene-2-carboxaldehyde | Diethyl 2,6-dimethyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate derivative | 80 |

Protocol 3: Japp-Klingemann Reaction for the Synthesis of Arylhydrazone Derivatives

The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto ester to form a hydrazone.[7] This reaction proceeds via an azo intermediate, which then undergoes hydrolysis or decarboxylation.[7]

Rationale: Arylhydrazones are important intermediates in the synthesis of indoles via the Fischer indole synthesis.[7][8] Indole-containing compounds are prevalent in pharmaceuticals and biologically active natural products.

Step-by-Step Protocol

Part A: Preparation of the Aryl Diazonium Salt

-

Aniline Dissolution: In a beaker, dissolve the substituted aniline (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5 equivalents) and water.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[9]

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.[9]

Part B: Coupling Reaction

-

Enolate Formation: In a separate flask, dissolve ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate (1 equivalent) and sodium acetate (3 equivalents) in a mixture of ethanol and water. Cool this solution to 0-5 °C.

-

Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution from Part A to the β-keto ester solution with vigorous stirring, maintaining the temperature below 5 °C.[9]

-

Reaction Progression: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Then, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[9]

Part C: Work-up and Purification

-

Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.[7]

-

Filtration and Washing: Collect the solid by filtration and wash with cold water until the washings are neutral.[7][9]

-

Purification: Recrystallize the crude product from ethanol to obtain the pure arylhydrazone.[7][9]

-

Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

| Reactant (Aniline) | Product | Yield (%) |

| Aniline | Ethyl 2-(2-phenylhydrazono)-2-(4-(trifluoromethyl)phenoxy)acetate | 80 |

| 4-Chloroaniline | Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-(4-(trifluoromethyl)phenoxy)acetate | 85 |

| 4-Nitroaniline | Ethyl 2-(2-(4-nitrophenyl)hydrazono)-2-(4-(trifluoromethyl)phenoxy)acetate | 78 |

Bioassay Protocols

The synthesized derivatives can be screened for a variety of biological activities. Below are example protocols for preliminary anticancer and antibacterial screening.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Antibacterial Activity Screening (Broth Microdilution Method)

Rationale: The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxyacetic acid derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings.[1] For instance, in the context of thromboxane A2 receptor antagonists, hydrophobic and electron-withdrawing substituents on the phenylsulfonyl moiety were found to enhance activity.[10] Similarly, the introduction of hydrophobic and electron-withdrawing groups on the phenoxyacetic acid ring can also increase potency.[10]

The derivatization strategies outlined in this application note allow for a systematic exploration of the SAR. For example:

-

In the Knoevenagel condensation products , varying the substituents on the aromatic aldehyde will modulate the electronic and steric properties of the resulting α,β-unsaturated system.

-

For the Hantzsch dihydropyridine derivatives , the choice of aldehyde directly influences the substituent at the 4-position of the dihydropyridine ring, a critical determinant of biological activity in calcium channel blockers.

-

In the Japp-Klingemann reaction products , the substituents on the aniline precursor will be incorporated into the final arylhydrazone, which can then be used to synthesize a variety of substituted indoles.

By systematically synthesizing and testing a library of these derivatives, researchers can build a comprehensive SAR model to guide the design of more potent and selective drug candidates.

Workflow and Logic Diagram

Caption: A logical workflow for SAR studies.

Conclusion

This application note has provided a detailed guide for the derivatization of ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate using three powerful and versatile chemical reactions. The protocols are designed to be accessible and reproducible, enabling the generation of diverse compound libraries for biological screening. By combining these synthetic strategies with the outlined bioassay protocols, researchers can efficiently explore the structure-activity relationships of these novel compounds and identify promising new leads for drug discovery. The insights gained from such studies will be invaluable in the rational design of next-generation therapeutics.

References

-

M. A. Nesterkina, et al. (2018). Synthesis and Anticonvulsant Activity of (E)-2-(4-chlorophenoxy)-N'-((2S, 5R)-2-isopropyl-5-methylcyclohexylidene) acetohydrazide. Journal of Organic and Pharmaceutical Chemistry, 16(4), 63-68. [Link]

-

Zielińska, D., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(8), 3935. [Link]

-

Grokipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

-

Bhoi, M. N., et al. (2021). Mastering β-keto esters. ResearchGate. [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]

-

Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

-

Zheng, Q. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. [Link]

-

Patel, J. M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(44), 27655-27663. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

-

JETIR. (2020). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 7(8). [Link]

-

RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(48), 30285-30303. [Link]

-

Organic Reactions. (n.d.). The Japp-Klingemann Reaction. [Link]

-

Kawashima, Y., et al. (1995). Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds. Chemical & Pharmaceutical Bulletin, 43(7), 1132-6. [Link]

-

Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2900-2911. [Link]

-

Slideshare. (n.d.). Japp klingemann reaction. [Link]

-

Ohkawa, S., et al. (2000). Selective ET(A) Antagonists. 5. Discovery and Structure-Activity Relationships of Phenoxyphenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 43(12), 2345-2356. [Link]

Sources

- 1. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. publications.aston.ac.uk [publications.aston.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability and degradation of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate

Technical Support Center: Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate

A Guide to Stability and Degradation for Researchers

Welcome to the technical support center for Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with both theoretical knowledge and practical solutions to ensure the integrity of your experiments.

Introduction to the Molecule: A Chemist's Perspective

Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate is a molecule with distinct functional groups that dictate its chemical behavior. Understanding these functionalities is key to predicting its stability and potential degradation pathways.

-

β-Keto Ester System: The ethyl acetoacetate core is a β-keto ester. This arrangement makes the α-proton (on the carbon between the two carbonyl groups) acidic and susceptible to enolate formation. The ester itself is prone to hydrolysis under both acidic and basic conditions.[1][2]

-

Phenoxy Ether Linkage: An ether linkage connects the acetoacetate moiety to the trifluoromethyl-substituted phenyl ring. While ethers are generally stable, this linkage can be cleaved under harsh acidic conditions.

-

Trifluoromethyl Aromatic Ring: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring.[3][4] The C-F bonds are very strong, making the -CF3 group itself highly stable to chemical and metabolic degradation.[3]

Frequently Asked Questions (FAQs)

Q1: My sample of Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate shows a new peak in the HPLC analysis after being stored in a methanol solution for a few days. What could be happening?

A1: This is likely due to transesterification. The ethyl ester can react with the methanol solvent, especially if there are trace amounts of acid or base present, to form the corresponding methyl ester. To avoid this, it is best to use a non-alcoholic solvent like acetonitrile or prepare solutions fresh before use.

Q2: I am seeing a loss of my starting material and the appearance of a more polar compound in my reaction mixture, which is run in an aqueous buffer. What is the likely degradation product?

A2: The most probable cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(4-(trifluoromethyl)phenoxy)acetoacetic acid.[1] This β-keto acid is significantly more polar and will have a shorter retention time on a reverse-phase HPLC column. If the conditions also involve heat, this β-keto acid can subsequently undergo decarboxylation.[5][6]

Q3: Is the trifluoromethyl group on the phenyl ring stable to strong acids and bases?

A3: Yes, the trifluoromethyl group is known to be very robust and stable under a wide range of chemical conditions, including strong acids and bases.[7] It is not expected to be a point of degradation in typical experimental conditions. The high strength of the C-F bond contributes to its metabolic and chemical stability.[3]

Q4: Can this compound degrade under photolytic conditions (exposure to light)?